molecular formula C14H11ClFNO2 B11940224 2-chloro-N-(2-fluorophenyl)-3-methoxybenzamide CAS No. 853333-02-5

2-chloro-N-(2-fluorophenyl)-3-methoxybenzamide

Cat. No.: B11940224
CAS No.: 853333-02-5
M. Wt: 279.69 g/mol
InChI Key: RSYAUIHXLOPPLC-UHFFFAOYSA-N
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Description

2-chloro-N-(2-fluorophenyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-fluorophenyl)-3-methoxybenzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-chloro-3-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-fluorophenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-chloro-N-(2-fluorophenyl)-3-methoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-fluorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-fluorophenyl)benzamide
  • 2-iodo-N-(4-bromophenyl)benzamide
  • N-(2,4-difluorophenyl)-2-fluorobenzamide

Comparison

2-chloro-N-(2-fluorophenyl)-3-methoxybenzamide is unique due to the presence of both chloro and methoxy groups on the benzamide structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific applications. In comparison, similar compounds may have different substituents, leading to variations in their reactivity, stability, and biological activity.

Properties

CAS No.

853333-02-5

Molecular Formula

C14H11ClFNO2

Molecular Weight

279.69 g/mol

IUPAC Name

2-chloro-N-(2-fluorophenyl)-3-methoxybenzamide

InChI

InChI=1S/C14H11ClFNO2/c1-19-12-8-4-5-9(13(12)15)14(18)17-11-7-3-2-6-10(11)16/h2-8H,1H3,(H,17,18)

InChI Key

RSYAUIHXLOPPLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Cl)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

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